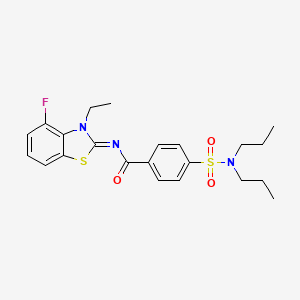

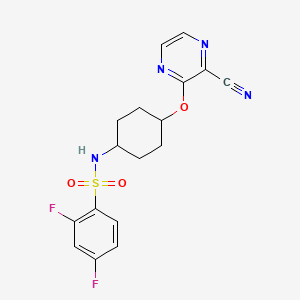

![molecular formula C22H20N4 B2703334 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-67-2](/img/structure/B2703334.png)

1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic compounds known as benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring . Benzimidazoles and their derivatives have been found to possess a wide range of biological activities, including antimalarial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of related compounds involves various methodologies .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, a benzylamino group, and a propan-2-yl group. The benzimidazole core is a bicyclic heteroarene, a type of organic compound with a ring structure containing atoms of at least two different elements .Chemical Reactions Analysis

The chemical reactions of benzimidazoles depend on the substituents present in the molecule. In general, benzimidazoles can undergo electrophilic substitution reactions .科学的研究の応用

Synthesis and Optical Properties

A series of novel substituted 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety have been synthesized and characterized. These compounds show significant optical properties, displaying blue-green emissions in dilute solutions with high quantum yields of fluorescence. This makes them potential candidates for applications in the field of luminescence and materials science (Yang et al., 2011).

Novel Multicomponent Synthesis

Research has developed a novel one-pot, four-component reaction that efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives. This synthesis approach offers a simplified and efficient method for creating complex molecules, which could be beneficial in the development of new pharmaceuticals and materials (Yan et al., 2009).

Green Chemistry Approach

A green multicomponent synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives has been reported, utilizing water as the solvent and microwave irradiation. This methodology highlights the importance of green chemistry principles in the synthesis of heterocyclic compounds, providing an environmentally friendly and cost-effective approach (Liu et al., 2008).

Heterocyclic Chemistry Innovations

Innovative methods for the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, have been developed. These compounds incorporate the phenylsulfonyl moiety and have been synthesized using both thermal and microwave irradiation, showing the versatility and adaptability of heterocyclic chemistry in synthesizing complex structures (Salem et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-(benzylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c1-15(2)17-12-21(24-14-16-8-4-3-5-9-16)26-20-11-7-6-10-19(20)25-22(26)18(17)13-23/h3-12,15,24H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQRKBZSHDUNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2703252.png)

![N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2703257.png)

![2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2703262.png)

![1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2703263.png)

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703270.png)

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)